N-(2-amino-5-(furan-2-yl)phenyl)benzamide
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Overview
Description
N-(2-amino-5-(furan-2-yl)phenyl)benzamide is a compound that features a benzamide group attached to a phenyl ring, which is further substituted with an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-(furan-2-yl)phenyl)benzamide typically involves the condensation of 2-amino-5-(furan-2-yl)aniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-(furan-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various acylated or sulfonylated products.
Scientific Research Applications
N-(2-amino-5-(furan-2-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-amino-5-(furan-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-5-(phenyl)phenyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.
Uniqueness
N-(2-amino-5-(furan-2-yl)phenyl)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds .
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[2-amino-5-(furan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H14N2O2/c18-14-9-8-13(16-7-4-10-21-16)11-15(14)19-17(20)12-5-2-1-3-6-12/h1-11H,18H2,(H,19,20) |
InChI Key |
POPIQEQSLAJUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CO3)N |
Origin of Product |
United States |
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